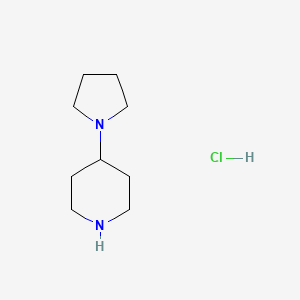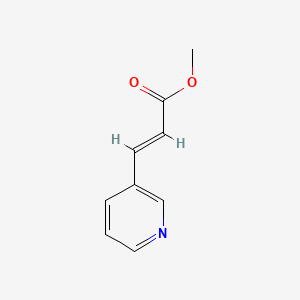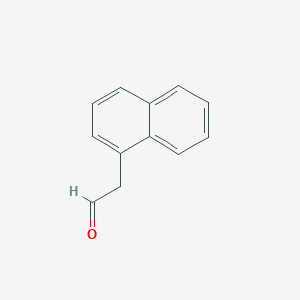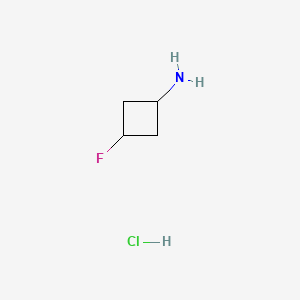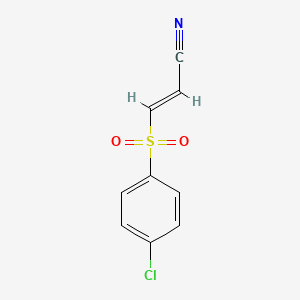
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile
Overview
Description
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acrylonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the acrylonitrile acts as a nucleophile attacking the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Nucleophiles: Amines or thiols for addition reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Substitution Products: Formation of sulfonamide or sulfone derivatives.
Addition Products: Formation of cyanoethylated derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced nitrile derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Utilized in the preparation of functionalized polymers.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Biological Probes: Employed in the design of probes for studying biological systems.
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the acrylonitrile moiety can participate in addition reactions with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (E)-3-((4-Methylphenyl)sulfonyl)acrylonitrile
- (E)-3-((4-Bromophenyl)sulfonyl)acrylonitrile
- (E)-3-((4-Fluorophenyl)sulfonyl)acrylonitrile
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, bromine, fluorine) can influence the reactivity and properties of the compounds.
- Reactivity: The electron-withdrawing or electron-donating nature of the substituents can affect the compound’s reactivity in various chemical reactions.
- Applications: While the core structure remains similar, the specific substituents can tailor the compound’s applications in different fields.
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile stands out due to the unique combination of the chlorophenyl and sulfonyl groups, which impart distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNFHBBEHWDAK-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-71-1 | |
| Record name | 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


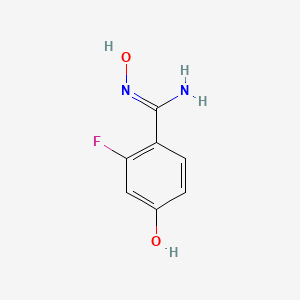
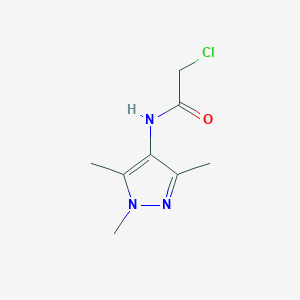
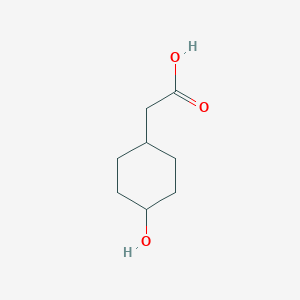
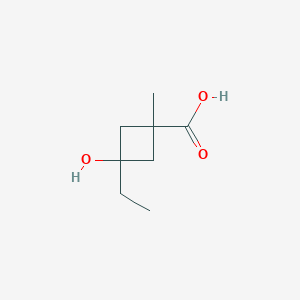
![(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol](/img/structure/B3021997.png)
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)
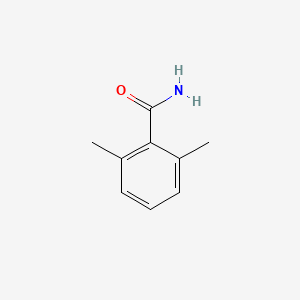
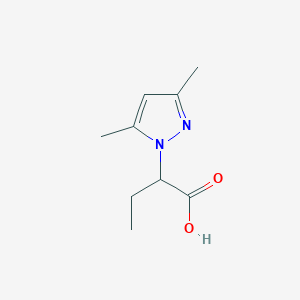
![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)
